[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol
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Overview
Description
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol is a compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
The synthesis of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: It is being investigated for its anticancer properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions between the compound and its target .
Comparison with Similar Compounds
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol can be compared with other 1,2,4-triazole derivatives such as:
1,2,4-triazole: The parent compound, which lacks the isopropyl and thiol groups.
1-(propan-2-yl)-1H-1,2,4-triazole: Similar to the compound but without the thiol group.
1-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanethiol: A positional isomer with the thiol group at a different position on the triazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered nitrogen-containing heterocycles known for their applications in pharmaceuticals, agriculture, and materials science. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula of this compound is C5H10N4S with a molecular weight of approximately 174.23 g/mol. Its structure features a triazole ring that contributes to its biological properties.
Biological Activities
Research indicates that triazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial strains. Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some triazole compounds have been reported to possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways.
- Anti-inflammatory Effects : Triazole derivatives can influence cytokine release (e.g., TNF-α, IL-6), thereby playing a role in inflammatory responses.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various 1,2,4-triazole derivatives including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 64 | Escherichia coli |
This compound | 128 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of triazole derivatives, this compound was tested against human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited an IC50 value of 15 µM for HeLa cells after 48 hours of treatment.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF7 | 20 | Cell cycle arrest |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and apoptosis through cytokine modulation.
- DNA Interaction : Some studies suggest that triazoles can bind to DNA or RNA structures, interfering with replication and transcription processes.
Properties
Molecular Formula |
C6H11N3S |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C6H11N3S/c1-5(2)9-6(3-10)7-4-8-9/h4-5,10H,3H2,1-2H3 |
InChI Key |
VMCOTBLEZFUHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)CS |
Origin of Product |
United States |
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